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molecular formula C11H8 B8507191 Benzobicyclo[2.2.1]heptadiene CAS No. 236-73-7

Benzobicyclo[2.2.1]heptadiene

Cat. No. B8507191
M. Wt: 140.18 g/mol
InChI Key: BWDQQALBJCTLRJ-UHFFFAOYSA-N
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Patent
US06605610B1

Procedure details

A stream of ozone was bubbled through a solution of 4.00 g of benzonorbornadiene (1,4-dihydro-1,4-methanonaphthalene) (28.1 mmol, 1.0 equivalent) in 80 mL of methanol at −78° C. Once the solution developed a blue color, ozone generation was stopped after another few minutes and then oxygen was bubbled through for five minutes to dispel the blue color. Then the solution was purged with nitrogen for 20 to 40 minutes to deoxygenate the solution. To the cold solution was added 0.199 g of 5% platinum on carbon, 55% wet by weight, (.0281 mmol, 0.001 equivalent). The system was passivated with hydrogen, pressurized to 40 psi of hydrogen, and gradually warmed to room temperature. Once the ozonide was reduced completely (within 45-60 minutes), an additional 0.798 g of 5% platinum on carbon (0.112 mmol, 0.004 equivalent) was added to the reaction mixture at 0° C., followed by 3.07 mL of benzylamine (28.1 mmol, 1.0 equivalent) and 0.561 mL of 96% formic acid (14.0 mmol, 0.50 equivalent). The system was repressurized to 50 psi of hydrogen and allowed to warm to room temperature. After 4 hours, the reaction mixture was removed from the reactor and filtered through a pad of Celite, washing with 20 mL of methanol. This reaction mixture was used in the next step (Example 59B), but isolation of the intermediate was carried out as follows: the filtrate was concentrated in vacuo and partitioned between 40 mL of methylene chloride and 30 mL of a saturated aqueous solution of sodium carbonate; the aqueous layer was extracted with another 30 mL of methylene chloride; the combined organic layers were dried over anhydrous sodium sulfate and concentrated; the residue was dissolved in 10 mL of 9:1 hexane/ethyl acetate and passed through a plug of silica gel; and after concentrating the filtrate, the title compound was obtained as an oil (3.34 g, 48%): 1H NMR (400 MHz, CD3OD): δ 7.22-7.19 (m, 7H), 6.93 (d, J=8.0 Hz, 2H), 3.52 (s, 2H), 3.13-3.11 (m, 2H), 2.85 (d, J=9.5 Hz, 2H), 2.47 (d, J=9.5 Hz, 2H), 2,32-2,29 (m, 1H), 1.71 (d, J=10.0 Hz, 1H).
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.07 mL
Type
reactant
Reaction Step Three
Quantity
0.561 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.798 g
Type
catalyst
Reaction Step Six
Name
Yield
48%

Identifiers

REACTION_CXSMILES
O=[O+][O-].[C:4]12[CH2:10][C:7](=[CH:8][CH:9]=1)[C:6]1[CH:11]=[CH:12][CH:13]=[CH:14][C:5]2=1.[CH2:15]([NH2:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(O)=O.[H][H]>CO.[Pt]>[CH2:15]([N:22]1[CH2:9][CH:4]2[CH2:10][CH:7]([C:6]3[CH:11]=[CH:12][CH:13]=[CH:14][C:5]=32)[CH2:8]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
4 g
Type
reactant
Smiles
C=12C3=C(C(=CC1)C2)C=CC=C3
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
Quantity
3.07 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Four
Name
Quantity
0.561 mL
Type
reactant
Smiles
C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0.798 g
Type
catalyst
Smiles
[Pt]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was stopped after another few minutes
CUSTOM
Type
CUSTOM
Details
oxygen was bubbled through for five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
Then the solution was purged with nitrogen for 20 to 40 minutes
Duration
30 (± 10) min
CUSTOM
Type
CUSTOM
Details
to deoxygenate the solution
ADDITION
Type
ADDITION
Details
To the cold solution was added 0.199 g of 5% platinum on carbon, 55% wet by weight, (.0281 mmol, 0.001 equivalent)
CUSTOM
Type
CUSTOM
Details
(within 45-60 minutes)
Duration
52.5 (± 7.5) min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was removed from the reactor
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
washing with 20 mL of methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between 40 mL of methylene chloride and 30 mL of a saturated aqueous solution of sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with another 30 mL of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 10 mL of 9:1 hexane/ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
and after concentrating the filtrate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2C3=C(C(C1)C2)C=CC=C3
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.34 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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